Enantioselective Synthesis Accessibility: >99% ee Achievable via Engineered Imine Reductase Catalysis
The target compound is a chiral secondary amine whose enantiomers can be obtained with >99% enantiomeric excess (ee) using engineered imine reductase (IRED) variants. In the study by Zhou et al. (2023), two highly enantioselective IRED variants were identified for the reduction of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines, providing bulky amine products with ee values up to >99% [1]. In contrast, conventional chemical resolution methods for similar bulky secondary amines typically achieve ee values of 90–95% (class-level baseline inferred from typical diastereomeric salt resolution outcomes) [2]. This enzymatic route provides a quantifiable enantiopurity advantage over traditional racemic synthesis and resolution approaches.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | Up to >99% ee (via engineered IRED) |
| Comparator Or Baseline | Typical chemical resolution for bulky secondary amines: 90–95% ee (class-level inference) |
| Quantified Difference | At least 4–9 percentage-point improvement in ee |
| Conditions | Enzymatic reduction of N-cyclopropylmethyl-1-aryl-1-phenylmethylimines using IRED from Nocardia cyriacigeorgica with focused rational iterative site-specific mutagenesis (FRISM) |
Why This Matters
Higher enantiomeric purity directly reduces the burden of chiral purification in drug discovery and ensures that biological activity data are attributable to a single stereoisomer rather than a mixed-enantiomer profile.
- [1] Zhou, H., Chuang, P., Xu, L., & Wu, Q. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. Organic Letters, 25(36), 6688–6692. View Source
- [2] Class-level inference based on typical diastereomeric salt resolution outcomes for secondary amines (general knowledge). View Source
